3-(Trifluoromethyl)anisole
Overview
Description
3-(Trifluoromethyl)anisole is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into the properties and reactivity of related trifluoromethyl-containing compounds and anisole derivatives. The trifluoromethyl group is known for enhancing chemical and metabolic stability, improving lipophilicity and bioavailability, and increasing protein binding affinity in pharmaceuticals and agrochemicals . Anisole itself is a compound that can form complexes with boron trifluoride, indicating its potential reactivity with electrophiles .
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex and is an area of active research. For instance, efficient synthesis methods have been developed for bis(trifluoromethyl)-substituted perylene tetracarboxylic bis(benzimidazole), which is a highly insoluble n-type semiconductor . Additionally, the synthesis of 3-trifluoromethylpyrazoles has been achieved through cycloaddition reactions, highlighting the versatility of trifluoromethyl-containing compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can significantly influence their properties. For example, the trifluoride anion has been studied using quantum chemical techniques, which provide insights into the structure and binding energy of such species . The trifluoromethoxy group has been shown to exert a long-range electron-withdrawing effect, which can influence the reactivity of compounds containing this group .
Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. Oxidative trifluoromethylation using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source is a method to introduce CF3 groups into organic molecules . The trifluoromethoxy group's ability to promote hydrogen/metal permutation reactions has been demonstrated, and it has been compared to other substituents like methoxy and trifluoromethyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds are of great interest due to their potential applications. The difluoromethyl group, a relative of the trifluoromethyl group, has been studied for its hydrogen bonding and lipophilicity, which are important in drug design . The synthesis of advanced substituted pentafluorosulfanylphenol/anisole derivatives has been achieved, which could serve as valuable building blocks for various scaffolds .
Scientific Research Applications
1. Environmental Science and Pollution Research
- Application : 3-(Trifluoromethyl)anisole was identified as a malodorous compound in a pollution incident in the water supply in Catalonia, Spain .
- Method : Closed-loop stripping analysis (CLSA) combined with sensory gas chromatography and gas chromatography mass spectrometry detection were used to study the problem .
- Results : As a result, 3-(Trifluoromethyl)anisole was for the first time identified as responsible for an odor incident in drinking water. Concentration levels of this compound were up to 17,000 ng/L in groundwater and up to 600 ng/L in distributed water .
2. Trifluoromethylarylation of Alkenes Using Anilines
- Application : A method was reported that allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .
- Method : The method involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
- Results : This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
Safety And Hazards
3-(Trifluoromethyl)anisole is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-methoxy-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHONYVFDZSPELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196498 | |
Record name | 3-(Trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)anisole | |
CAS RN |
454-90-0 | |
Record name | 1-Methoxy-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)anisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 454-90-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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